Cas no 2172243-97-7 (4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid)

4-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a pyrazole ring with an Fmoc-protected amine and a carboxylic acid terminus, enabling controlled incorporation into peptide chains. The compound offers precise reactivity in solid-phase peptide synthesis (SPPS), with the Fmoc group providing orthogonal protection for selective deprotection under mild basic conditions. The methyl-substituted pyrazole moiety enhances stability during coupling reactions, while the pentanoic acid linker improves solubility in common organic solvents. This derivative is particularly useful for introducing heterocyclic diversity into synthetic peptides, facilitating the study of structure-activity relationships in medicinal chemistry and chemical biology research.
4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid structure
2172243-97-7 structure
Product Name:4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid
CAS No:2172243-97-7
MF:C25H26N4O5
MW:462.497745990753
CID:6484561
PubChem ID:165567882
Update Time:2025-05-20

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid
    • 2172243-97-7
    • 4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid
    • EN300-1566123
    • Inchi: 1S/C25H26N4O5/c1-15(11-12-22(30)31)26-24(32)20-13-29(2)28-23(20)27-25(33)34-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-10,13,15,21H,11-12,14H2,1-2H3,(H,26,32)(H,30,31)(H,27,28,33)
    • InChI Key: VHJOPOIGARCJNN-UHFFFAOYSA-N
    • SMILES: O(C(NC1C(=CN(C)N=1)C(NC(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 462.19031994g/mol
  • Monoisotopic Mass: 462.19031994g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 123Ų

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid Pricemore >>

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4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid Related Literature

Additional information on 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid

Comprehensive Overview of 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid (CAS No. 2172243-97-7)

The compound 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid (CAS No. 2172243-97-7) is a highly specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and bioconjugation. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) group and a pyrazole ring, makes it a valuable building block in drug discovery and biochemical research. Researchers often search for "Fmoc-protected amino acids applications" or "CAS 2172243-97-7 solubility," reflecting its relevance in modern pharmaceutical development.

In recent years, the demand for custom peptide synthesis has surged due to advancements in targeted therapy and precision medicine. This compound’s Fmoc group ensures efficient solid-phase peptide synthesis (SPPS), a technique frequently queried as "SPPS protocol optimization." Its pyrazole moiety further enhances compatibility with heterocyclic drug design, aligning with trends in small-molecule inhibitors for cancer and inflammatory diseases.

The carboxylic acid terminus in 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid enables facile conjugation to biomolecules, addressing common search terms like "linker chemistry for antibody-drug conjugates." Its CAS No. 2172243-97-7 is often cross-referenced in patent literature for protease-resistant peptides, highlighting its role in stable therapeutic formulations.

From a synthetic chemistry perspective, this compound’s stability under acidic conditions (a topic searched as "Fmoc deprotection methods") makes it ideal for multi-step organic reactions. Its methyl-pyrazole core also resonates with queries on "bioisosteres for drug design," as it mimics amide bonds while improving metabolic stability.

Environmental and green chemistry concerns have spurred interest in solvent-free peptide coupling, where this compound’s high reactivity is advantageous. Searches for "sustainable peptide synthesis" or "CAS 2172243-97-7 MSDS" underscore its balance of efficiency and safety in lab settings.

In summary, 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid (CAS No. 2172243-97-7) bridges cutting-edge research and industrial applications, answering key questions in peptide engineering, drug delivery, and materials science. Its versatility ensures continued relevance in high-impact scientific endeavors.

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